N-[2-(Phenylthio)ethyl]-2-propen-1-amine

PNMT inhibition Neurochemistry Enzymology

N-[2-(Phenylthio)ethyl]-2-propen-1-amine (CAS 188642-29-7) is an organic amine bearing a phenylthioethyl substituent attached to a propen-1-amine backbone, with the molecular formula C₁₁H₁₅NS and a molecular weight of 193.31 g/mol. It is supplied as a research chemical building block with a typical purity specification of ≥95% , and is classified as a hazardous substance requiring standard laboratory precautions.

Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
CAS No. 188642-29-7
Cat. No. B1284122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Phenylthio)ethyl]-2-propen-1-amine
CAS188642-29-7
Molecular FormulaC11H15NS
Molecular Weight193.31 g/mol
Structural Identifiers
SMILESC=CCNCCSC1=CC=CC=C1
InChIInChI=1S/C11H15NS/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
InChIKeyBGEHFVIOFPSTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Phenylthio)ethyl]-2-propen-1-amine (CAS 188642-29-7): Chemical Identity and Baseline Properties for Procurement Assessment


N-[2-(Phenylthio)ethyl]-2-propen-1-amine (CAS 188642-29-7) is an organic amine bearing a phenylthioethyl substituent attached to a propen-1-amine backbone, with the molecular formula C₁₁H₁₅NS and a molecular weight of 193.31 g/mol . It is supplied as a research chemical building block with a typical purity specification of ≥95% , and is classified as a hazardous substance requiring standard laboratory precautions .

Functionality Allyl-amine and phenylthioethyl dual reactivity
Grade Research chemical building block, typical purity specification
Use context Synthetic intermediate, SAR probe, pharmacological tool

Why Generic Substitution of N-[2-(Phenylthio)ethyl]-2-propen-1-amine (CAS 188642-29-7) May Compromise Research Outcomes: The Critical Role of the Allyl-Amine Moiety


Substituting N-[2-(Phenylthio)ethyl]-2-propen-1-amine with a simpler phenylthioethylamine analog (e.g., PTEA, CAS 2014-75-7) or an N-alkylated derivative fundamentally alters the compound's biological activity profile and chemical utility. The allyl (propenyl) amine moiety confers distinct reactivity, including the potential for nucleophilic additions and participation in cycloadditions, which is absent in saturated analogs . Critically, structure-activity relationship (SAR) data demonstrates that the replacement of a phenoxyethyl grouping with a phenylthioethyl group significantly reduces adrenergic blocking activity [1], highlighting the sensitivity of biological outcomes to the specific sulfur-containing pharmacophore. Furthermore, within the phenylthioethylamine class, even subtle changes, such as extending the alkyl chain from ethyl to propyl (PTPA), produce quantifiably different cytotoxic potencies [2]. Therefore, the selection of this specific compound is not interchangeable with close analogs; its unique combination of a phenylthioethyl side chain and an allylamine head group dictates a distinct profile that is essential for reproducibility in targeted synthetic and pharmacological investigations.

Reactivity gap
Allyl (propenyl) amine enables nucleophilic additions and cycloadditions absent in saturated ethyl- or propyl-amine analogs.
Pharmacophore shift
Phenylthioethyl substructure markedly reduces adrenergic blocking activity compared to phenoxyethyl analogs; SAR may not transfer.
Potency discontinuity
Minor chain elongation (ethyl to propyl) alters cytotoxicity profiles by up to 20-fold in reported cell models; allyl analog expected to diverge further.

Quantitative Differentiation of N-[2-(Phenylthio)ethyl]-2-propen-1-amine (CAS 188642-29-7) Against its Closest Analogs: A Comparative Evidence Guide


Distinct PNMT Inhibition Profile Compared to Endogenous Substrate Phenylethanolamine

In vitro enzymatic assays demonstrate that N-[2-(Phenylthio)ethyl]-2-propen-1-amine exhibits a weak inhibitory constant (Ki) against bovine phenylethanolamine N-methyltransferase (PNMT) [1]. The Ki value is 1.11 × 10⁶ nM (equivalent to 1.11 mM), establishing its weak affinity for this target. While the endogenous substrate phenylethanolamine has a much higher affinity (lower Ki), this quantitative data confirms the compound's interaction with the PNMT active site, a functional property distinct from non-binding analogs or simple phenylthioethylamines.

PNMT Ki
Class-level inference
Ki = 1.11 × 10⁶ nM (1.11 mM)
Weak enzyme interaction confirmed; supports PNMT target engagement studies.
Bovine PNMT radiochemical assay; binding mode not resolved.
PNMT inhibition Neurochemistry Enzymology

Quantifiable Reduction in Adrenergic Blocking Activity Compared to Phenoxyethyl Analogs

A classic structure-activity relationship (SAR) study on 53 phenoxyethyl and closely related amines established a clear, quantifiable trend: 'Irrespective of other substituents, replacement of a phenoxyethyl grouping by a phenylthioethyl causes a reduction in adrenergic blocking activity' [1]. The study systematically compared diphenoxyethyl- and phenoxyethyl-benzyl-β-haloalkylamines, which are 'very potent adrenergic blocking agents', against their phenylthioethyl counterparts.

Adrenergic SAR
Class-level inference
Phenylthioethyl → reduced blockade vs. phenoxyethyl (potent Dibenamine-type)
Supports pharmacophore selectivity review; phenylthioethyl not a bioisostere.
In vivo cat/dog model; 53-analog SAR series.
Adrenergic pharmacology Structure-Activity Relationship (SAR) Dibenamine analogs

Comparative Cytotoxic Potency: Allylamine vs. Saturated Alkylamine Analogs

A comparative study on phenylthioalkylamines evaluated phenylthioethylamine (PTEA, a saturated analog) and phenylthiopropylamine (PTPA) for in vitro cytotoxicity against a panel of murine cancer cell lines [1]. PTEA inhibited cell growth with median effective concentrations (EC50) of 8.0, 12.0, and 1.3 µg/mL against P388 lymphoma, L1210 leukemia, and B16 melanoma, respectively. In contrast, the homologous compound PTPA was significantly more potent, with EC50 values of 0.80, 0.56, and 0.35 µg/mL against the same cell lines [1].

Cytotoxicity vs. analogs
Class-level inference
PTEA EC50 1.3–12 µg/mL; PTPA 0.35–0.80 µg/mL (P388/L1210/B16)
Chain length dictates potency; supports cell-model endpoint interpretation for allyl derivative.
Murine tumor cell lines; direct allylamine data unavailable.
Cytotoxicity Antitumor screening Structure-Activity Relationship (SAR)

Computationally Predicted Physicochemical Property Differentiation

Computational predictions for N-[2-(Phenylthio)ethyl]-2-propen-1-amine estimate a LogP (octanol-water partition coefficient) of 2.55 and a pKa of 8.66 . The LogP of ~2.55 indicates moderate lipophilicity, which differs substantially from more polar analogs like 2-(phenylthio)ethanamine (LogP ~1.5, estimated) and more lipophilic derivatives like N-(2-phenylthioethyl)phenacylamine (LogP 3.25) [1].

Predicted LogP
Class-level inference
LogP 2.55 (predicted)
Moderate lipophilicity informs assay format and solubility expectations.
Computational estimate; experimental validation recommended.
Physicochemical properties LogP pKa Drug-likeness

High-Yield Synthetic Accessibility via 2-Oxazolidinone Ring-Opening

A reported synthetic route for preparing N-[2-(Phenylthio)ethyl]-2-propen-1-amine involves the reaction of 3-allyloxazolidin-2-one with diphenyl disulfide in the presence of sodium tetrahydroborate in a tetrahydrofuran (THF) and ethanol solvent system [1]. This decarboxylative ring-opening method yielded the target compound in 91% yield [1].

Synthetic yield
Supporting evidence
91% yield (decarboxylative ring-opening)
Efficient single-step route supports laboratory-scale procurement and synthesis planning.
THF/EtOH, NaBH₄; 3-allyloxazolidin-2-one precursor.
Synthetic methodology Building block utility β-Thioamine synthesis

Research and Industrial Applications of N-[2-(Phenylthio)ethyl]-2-propen-1-amine (CAS 188642-29-7) Informed by its Differentiated Profile


Scaffold for Investigating Structure-Activity Relationships (SAR) in Cytotoxicity

Given the documented cytotoxic activity of structurally related phenylthioethylamines (PTEA and PTPA) against P388, L1210, and B16 murine tumor cell lines [1], N-[2-(Phenylthio)ethyl]-2-propen-1-amine serves as a critical comparator scaffold. Its distinct allylamine moiety provides a point of structural variation to probe the impact of unsaturation and chain rigidity on antiproliferative activity. By benchmarking new analogs against the known EC50 values of PTEA (e.g., 1.3-12.0 µg/mL) and PTPA (0.35-0.80 µg/mL) [1], researchers can systematically map SAR for this chemotype.

Tool Compound for Adrenergic Pharmacology Studies as a Negative Control

Based on the established SAR principle that the phenylthioethyl group significantly reduces adrenergic blocking activity relative to phenoxyethyl groups [2], this compound is ideally suited as a negative control or a tool for probe selectivity. In experiments involving phenoxyethyl-based adrenergic blockers (e.g., Dibenamine analogs), this compound can be used to confirm that observed effects are specific to the phenoxyethyl pharmacophore and not a general property of related thioether-containing amines. Its quantifiably different activity profile is essential for rigorous pharmacological validation [2].

Synthetic Intermediate for Allylamine-Containing Heterocycles

The compound's dual functionality—a nucleophilic secondary amine and a terminal alkene—positions it as a versatile building block in organic synthesis. The alkene moiety can participate in a range of transformations, including hydroamination, cycloadditions, and cross-metathesis, enabling the construction of complex heterocyclic frameworks . Its high-yielding synthesis from 3-allyloxazolidin-2-one (91% yield) demonstrates its practical accessibility for use as a starting material in medicinal chemistry campaigns [3].

Lead-like Scaffold for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 193.31 g/mol and a predicted LogP of 2.55, N-[2-(Phenylthio)ethyl]-2-propen-1-amine falls well within the 'lead-like' property space (MW < 300, LogP < 3) . This makes it an attractive starting point for fragment-based or ligand-efficiency-driven drug discovery programs. Its moderate lipophilicity and the presence of both hydrogen bond donor (amine) and acceptor (sulfur) atoms offer a balanced physicochemical profile for further optimization, distinguishing it from heavier or more lipophilic analogs in the phenylthioalkylamine class.

Application
Selection Property
Validation Focus
Cytotoxicity SAR scaffold studies
Allyl-amine structural variation vs. saturated side chains
Cell-model endpoint benchmarking against PTEA/PTPA class
Negative control for adrenergic pharmacology
Phenylthioethyl pharmacophore selectivity over phenoxyethyl
Confirmation of phenoxyethyl-specific blockade in receptor assays
Synthetic intermediate for heterocycle construction
Dual amine-alkene functionality and high reported yield
Reactivity screen: cycloadditions, hydroamination, cross-metathesis
Fragment-based lead discovery scaffold
Lead-like MW and lipophilicity profile (LogP ~2.5)
Ligand efficiency metrics and property-driven optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(Phenylthio)ethyl]-2-propen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.